molecular formula C17H28O4 B1237683 10-Deoxymethynolide

10-Deoxymethynolide

Cat. No. B1237683
M. Wt: 296.4 g/mol
InChI Key: NZUJVBSYQXETNF-PQWITYJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-deoxymethynolide is a macrolide that consists of oxacyclododec-9-ene-2,8-dione bearing four methyl substituents at positions 3, 5, 7 and 11 as well as a hydroxy group at position 4 and an ethyl substituent at position 12. The aglycone of the macrolide antibiotic 10-deoxymethymycin. It has a role as a metabolite.

Scientific Research Applications

Synthesis Approaches

  • Total Synthesis: The total synthesis of 10-deoxymethynolide, the aglycon of 10-deoxymethymycin, was achieved in a 16-step process with a 12% overall yield. This synthesis is significant for the development of macrolide antibiotics, demonstrating an efficient method to produce this compound (Pilli et al., 1998).
  • Synthesis Variants: A flexible approach for synthesizing 10-deoxymethynolide and narbonolide was developed. These compounds, part of the methymycin and pikromycin families of antibiotics, were synthesized using asymmetric aldol reactions and ring-closing metathesis (Xuan et al., 2008).

Biocatalysis and Enzyme Activity

  • Macrolactonization Catalysis: The recombinant thioesterase domain of the picromycin/methymycin synthase catalyzed the macrolactonization of seco-10-deoxymethynolide to generate 10-deoxymethynolide efficiently (He et al., 2006).
  • Antibacterial Derivatives: Combinatorial biosynthesis was used to generate glycosylated derivatives of the 12-membered macrolide antibiotic YC-17, including 10-deoxymethynolide derivatives. These showed varied antibacterial activities, highlighting the potential for creating novel antibiotics (Shinde et al., 2013).

Structural and Conformational Analysis

  • NMR Analysis: A comprehensive NMR analysis of 10-deoxymethynolide and its derivatives was conducted, providing detailed insights into their conformation and chemical behavior in different solvents. This information is crucial for understanding their biological activity and potential drug applications (Akhmedov et al., 2013).

Potential Therapeutic Applications

  • Gene Suppression Agents: 10-23 DNAzymes, which can cleave RNA site-specifically, have been employed to downregulate therapeutically important genes. This application extends to potential antiviral, anticancer, and anti-inflammatory treatments, as well as therapies for cardiovascular diseases (Fokina et al., 2015).

properties

Product Name

10-Deoxymethynolide

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

(3R,4S,5S,7R,9E,11R,12R)-12-ethyl-4-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C17H28O4/c1-6-15-10(2)7-8-14(18)11(3)9-12(4)16(19)13(5)17(20)21-15/h7-8,10-13,15-16,19H,6,9H2,1-5H3/b8-7+/t10-,11-,12+,13-,15-,16+/m1/s1

InChI Key

NZUJVBSYQXETNF-PQWITYJESA-N

Isomeric SMILES

CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O)C)C)C

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)C

synonyms

10-deoxymethynolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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